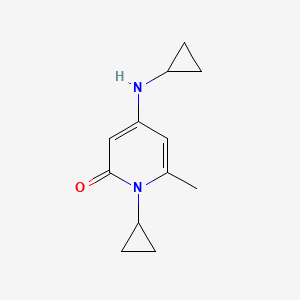![molecular formula C24H16N2 B1467890 11-苯基-11,12-二氢吲哚[2,3-a]咔唑 CAS No. 1024598-06-8](/img/structure/B1467890.png)
11-苯基-11,12-二氢吲哚[2,3-a]咔唑
描述
“11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole” is a chemical compound with the molecular formula C24H16N2 . It has a molecular weight of 332.4 g/mol . This compound is an isomer of indole [3,2-b]carbazole . It has good planarity, high thermal stability, and excellent photophysical properties .
Molecular Structure Analysis
The molecular structure of “11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole” has been analyzed using Density Functional Theory (DFT) calculations . The frontier molecular orbital energy levels of the compounds have been characterized at the B3LYP/6-31G (d) level .
Physical And Chemical Properties Analysis
“11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole” has a molecular weight of 332.4 g/mol . It has a computed XLogP3-AA value of 6.5, indicating its lipophilicity . The compound has one hydrogen bond donor and zero hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 332.131348519 g/mol . The topological polar surface area is 20.7 Ų .
科学研究应用
Optoelectronic Material
11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole: is widely utilized in the field of optoelectronics . Its unique molecular structure makes it an excellent candidate for synthesizing Thermally Activated Delayed Fluorescence (TADF) materials used in Organic Light Emitting Diodes (OLEDs) . The compound’s ability to facilitate efficient electron transfer lends itself to the development of OLED body and emission layer materials, enhancing the performance and energy efficiency of these devices.
Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of anticancer drugs . Its complex structure allows for the creation of novel molecules with potential therapeutic effects against various forms of cancer. Researchers leverage its chemical properties to develop drugs that can target cancer cells with high specificity.
Fluorescent Dyes and Luminescent Materials
Due to its excellent luminescent properties, 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole is often used as a fluorescent dye . It is applied in the creation of new materials that emit light under specific conditions, which is particularly useful in the development of advanced imaging techniques and sensors.
Organic Photovoltaic Devices
The compound is instrumental in the fabrication of organic photovoltaic devices . Its molecular configuration is advantageous for creating organic semiconductor materials that can convert light into electricity with improved efficiency, contributing to the advancement of solar energy technologies.
Chemical Research and Synthesis
In chemical research, 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole is employed for the synthesis of various complex molecules . Its versatility in reactions allows chemists to explore new synthetic pathways and create a wide range of chemical entities for further study and application.
Material Science
The compound’s robust structure is beneficial in material science, where it is used to enhance the properties of materials . It can be incorporated into polymers or other materials to improve their stability, durability, and performance in various applications.
属性
IUPAC Name |
12-phenyl-11H-indolo[2,3-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-11-18(22)20-15-14-19-17-10-4-6-12-21(17)25-23(19)24(20)26/h1-15,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENOQUQIVSMWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1024598-06-8 | |
| Record name | 11,12-Dihydro-11-phenylindolo[2,3-a]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)



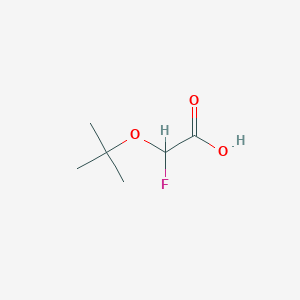
![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)

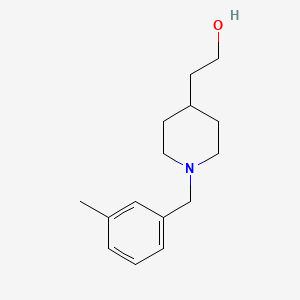

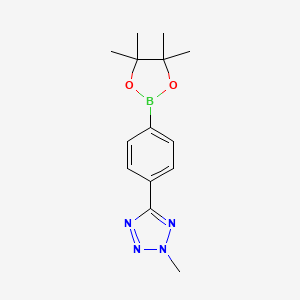
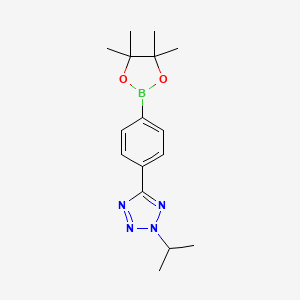
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
